molecular formula C8H7BrClFN2 B1378082 5-Bromo-6-fluoro-2-methylbenzodiazole HCl CAS No. 1420800-15-2

5-Bromo-6-fluoro-2-methylbenzodiazole HCl

Cat. No. B1378082
CAS RN: 1420800-15-2
M. Wt: 265.51 g/mol
InChI Key: FZJIBHNPKKCPFP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methylbenzodiazole HCl (5-Br-6-F-2-Me-BDZ-HCl) is a synthetic compound made up of a benzodiazepine core, a bromo substituent and a fluorine substituent. It is a chiral compound, meaning it has two non-superimposable mirror images, and has been studied for its potential to act as an anxiolytic, anticonvulsant and sedative. In addition, 5-Br-6-F-2-Me-BDZ-HCl has been found to have potential applications in the fields of neuroscience, pharmacology and medicinal chemistry.

Scientific Research Applications

Telescoping Process in Synthesis

The compound 5-bromo-2-methylamino-8-methoxyquinazoline, closely related to 5-Bromo-6-fluoro-2-methylbenzodiazole HCl, has been synthesized from a related benzaldehyde compound. The process chemistry laboratories introduced a telescoping process to reduce isolation processes from four to two, increasing the total yield by 18% while maintaining purity, thereby contributing to the quick supply of the compound for medicinal laboratories (Nishimura & Saitoh, 2016).

Thermochemical Properties

A study was conducted on the energetic properties of related fluorobenzazoles in condensed and gaseous states using calorimetric techniques and computational calculations. The study derived standard molar enthalpies of formation and vaporization and performed molecular electrostatic potential calculation, providing detailed thermochemical data (Silva, Gonçalves & Silva, 2018).

Synthesis of Benzodiazole Derivatives

A synthesis method for 3-Bromo-2-fluorobenzoic acid, an analog of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl, was developed with optimized bromination and hydrolysis conditions. This method, suitable for industrial-scale production due to its low cost and mild reaction conditions, achieved an overall yield of 38% with high purity (Zhou, 2013).

Antitumor Applications

Synthetic routes for a series of mono- and difluorinated benzothiazoles were devised, showing potent cytotoxic activity in specific human cell lines but inactivity in others. The study highlighted the complex dose-response relationship and the crucial role of cytochrome P450 CYP1A1 induction in determining the antitumor specificity of this series of benzothiazoles (Hutchinson et al., 2001).

properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2.ClH/c1-4-11-7-2-5(9)6(10)3-8(7)12-4;/h2-3H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJIBHNPKKCPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-2-methylbenzodiazole HCl

CAS RN

1420800-15-2
Record name 1H-Benzimidazole, 6-bromo-5-fluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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